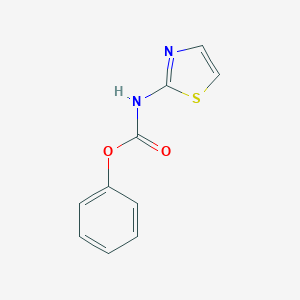

phenyl N-(1,3-thiazol-2-yl)carbamate

概述

描述

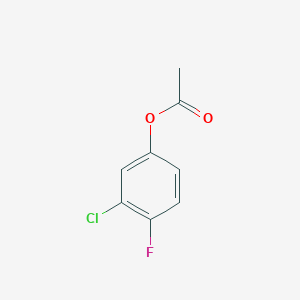

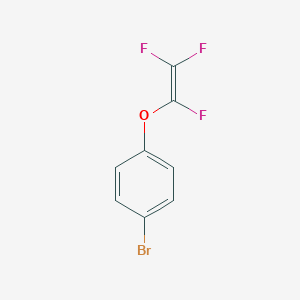

Phenyl N-(1,3-thiazol-2-yl)carbamate is a chemical compound with the CAS Number: 39142-40-0 . It has a molecular weight of 220.25 . The IUPAC name for this compound is phenyl 1,3-thiazol-2-ylcarbamate .

Molecular Structure Analysis

In the crystal structure of phenyl N-(1,3-thiazol-2-yl)carbamate, intermolecular N—H⋯N and C—H⋯O interactions link the molecules into a two-dimensional network, forming R 2 2(8) ring motifs . π–π contacts between the thiazole rings [centroid–centroid distance = 3.535 (1) Å] may further stabilize the structure .Physical And Chemical Properties Analysis

Phenyl N-(1,3-thiazol-2-yl)carbamate is a powder with a melting point of 178-182°C . It is stored at room temperature .科学研究应用

Anticancer Activity

Thiazole derivatives have been recognized for their potential in controlling various cellular pathways, which can be explored for selective anticancer activity. The unique structure of phenyl N-(1,3-thiazol-2-yl)carbamate may contribute to this application by interacting with specific targets within cancer cells .

Antimicrobial and Antitubercular Activity

Compounds containing the thiazole moiety have shown promising results in vitro against a range of microbial pathogens, including bacteria and fungi, as well as antitubercular activity against M. tuberculosis H37Rv strain . This suggests that phenyl N-(1,3-thiazol-2-yl)carbamate could be a candidate for developing new antimicrobial agents.

Agricultural Applications

Some thiazole derivatives have been found to promote plant growth and increase seed yield and oil content in crops such as rapeseed . This indicates that phenyl N-(1,3-thiazol-2-yl)carbamate could potentially be used to enhance agricultural productivity.

Drug Development

Thiazoles are integral in the development of drugs for various conditions including allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections, and more . The compound may serve as a key intermediate or structural motif in the synthesis of these therapeutic agents.

Medicinally Relevant Molecules

The thiazole nucleus is a significant component in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib . Phenyl N-(1,3-thiazol-2-yl)carbamate could be utilized in the synthesis or optimization of such drugs.

Molecular Docking Studies

Thiazole derivatives are often subjects of molecular docking studies to predict their interaction with biological targets. This is crucial for drug design and understanding the mechanism of action at the molecular level .

作用机制

Target of Action

Phenyl N-(1,3-thiazol-2-yl)carbamate, also known as phenyl 1,3-thiazol-2-ylcarbamate, is a compound used for proteomics research Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets like topoisomerase ii and cyclooxygenase-1 , which play crucial roles in DNA replication and inflammation respectively.

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, voreloxin, a thiazole derivative, affects the DNA replication pathway by interacting with topoisomerase II .

Result of Action

For instance, voreloxin, a thiazole derivative, causes DNA double-strand breaks, a G2 stop, and ultimately, cell death .

安全和危害

属性

IUPAC Name |

phenyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVVRXLSXHPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349519 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39142-40-0 | |

| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate as revealed by the study?

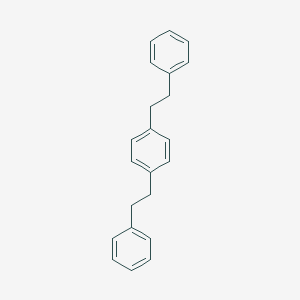

A1: The study elucidates several key structural features of Phenyl N-(1,3-thiazol-2-yl)carbamate []:

- Non-planar conformation: The phenyl and thiazole rings in the molecule are not coplanar, exhibiting a dihedral angle of 66.69° between them [].

- Intermolecular interactions: The crystal structure is stabilized by a network of intermolecular interactions. These include N—H⋯N and C—H⋯O hydrogen bonds forming R 2 2(8) ring motifs. Additionally, π–π stacking interactions between thiazole rings with a centroid-centroid distance of 3.535 Å, and a weak C—H⋯π interaction contribute to the overall stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)